molecular formula C21H19NO2S2 B2584055 3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine CAS No. 337353-60-3

3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine

Cat. No.: B2584055
CAS No.: 337353-60-3
M. Wt: 381.51
InChI Key: SQUBRDVTJIYWBG-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine is an organic compound that features a thiazolidine ring substituted with a biphenyl sulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine typically involves the reaction of 4-bromobiphenyl with sodium sulfinate to form the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-phenylthiazolidine under suitable conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine involves its interaction with specific molecular targets. The biphenyl sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The thiazolidine ring may also play a role in binding to receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c23-26(24,22-15-16-25-21(22)19-9-5-2-6-10-19)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUBRDVTJIYWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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